molecular formula C21H20N2O3S B5181012 (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone

(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone

Cat. No. B5181012
M. Wt: 380.5 g/mol
InChI Key: SRPFGTNZBLMZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone, also known as MTIP, is a small molecule compound that has been extensively studied for its potential use in treating various neurological disorders. MTIP has been shown to have a high affinity for the dopamine D3 receptor, which is known to play a key role in the regulation of reward and motivation pathways in the brain.

Mechanism of Action

(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone works by binding to the dopamine D3 receptor and blocking the effects of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of reward and motivation pathways in the brain. By blocking the effects of dopamine, (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to improve cognitive function by increasing the activity of the prefrontal cortex, which is known to play a key role in cognitive processing.
Biochemical and Physiological Effects:
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to have a number of biochemical and physiological effects. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to reduce the rewarding effects of drugs of abuse, including cocaine and amphetamine. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to increase the activity of the prefrontal cortex, which is known to play a key role in cognitive processing. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to reduce the activity of the mesolimbic dopamine system, which is known to play a key role in the regulation of reward and motivation pathways in the brain.

Advantages and Limitations for Lab Experiments

(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has a number of advantages and limitations for lab experiments. One advantage of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Another advantage of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it has been extensively studied in animal models, which makes it a useful tool for studying the effects of various drugs on behavior and cognition. One limitation of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it is a small molecule compound, which makes it difficult to study in vivo. Another limitation of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it has a short half-life, which makes it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone. One area of research is to explore the potential use of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone in treating drug addiction. Another area of research is to explore the potential use of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone in treating schizophrenia and Parkinson's disease. Future research could also focus on developing new analogs of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone that have improved pharmacological properties, such as a longer half-life and increased selectivity for the dopamine D3 receptor. Finally, future research could focus on developing new methods for administering (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone in vivo, such as using nanoparticles or other delivery systems.

Synthesis Methods

(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 6-methoxy-2-naphthol with thionyl chloride to form 6-chloro-2-naphthol. The second step involves the reaction of 6-chloro-2-naphthol with 1-(1,3-thiazol-5-yl) piperidine to form (6-chloro-2-naphthyl)[1-(1,3-thiazol-5-yl) piperidinyl]methanone. The final step involves the reaction of (6-chloro-2-naphthyl)[1-(1,3-thiazol-5-yl) piperidinyl]methanone with sodium methoxide to form (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone.

Scientific Research Applications

(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its potential use in treating various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to have a high affinity for the dopamine D3 receptor, which is known to play a key role in the regulation of reward and motivation pathways in the brain. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to block the effects of cocaine and amphetamine, which suggests that it may be useful in treating drug addiction. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

properties

IUPAC Name

(6-methoxynaphthalen-2-yl)-[1-(1,3-thiazole-5-carbonyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-26-18-7-6-14-9-16(5-4-15(14)10-18)20(24)17-3-2-8-23(12-17)21(25)19-11-22-13-27-19/h4-7,9-11,13,17H,2-3,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPFGTNZBLMZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCN(C3)C(=O)C4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.